N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c1-9-8-13(23-21-9)17(22)20-18-19-15-11-6-2-4-10-5-3-7-12(14(10)11)16(15)24-18/h2-8H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVOFQZJTPGVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthoquinone with thioamides and isoxazole derivatives under controlled conditions. The reaction is often catalyzed by transition metal complexes, such as copper(I) salts, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the isoxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For instance, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Acenaphtho-Fused Heterocycles
Key Compounds:
*Inferred from structural similarity to acenaphtho-triazoles, which exhibit π-stacking and hydrogen bonding .
Key Differences :
- Acenaphtho-quinoxaline lacks functional groups for hydrogen bonding, limiting its self-assembly utility compared to acenaphtho-triazoles or the target compound .
Thiazole and Thiadiazole Derivatives
Key Compounds:
- Thiazolylmethyl carbamates (e.g., compounds l, m, w, x)
- 1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloroethyl)carboxamides)
*Thiazolylmethyl carbamates are analogs of cephalosporins, implying β-lactam antibiotic activity .
Key Differences :
- The target compound’s fused acenaphtho-thiazole system offers enhanced π-conjugation, which may improve photophysical properties (e.g., fluorescence) compared to simpler thiazoles or thiadiazoles.
Carbazole and Tetrahydrocarbazole Derivatives
Key Compounds:
Key Differences :
- Carbazoles are nitrogen-rich aromatic systems with established roles in CNS drug development, whereas the target compound’s thiazole-isoxazole system may target different pathways (e.g., kinase inhibition).
- Halogen substituents in carbazoles enhance lipophilicity and membrane permeability, whereas the methylisoxazole group may optimize metabolic stability .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C₁₈H₁₁N₃O₂S
- Molecular Weight : 333.4 g/mol
- CAS Number : 1903278-15-8
The structure includes an acenaphthothiazole moiety and an isoxazole carboxamide, contributing to its unique reactivity and biological properties. The fused bicyclic system within the compound enhances its rigidity, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented, similar compounds can be synthesized through controlled organic reactions that require precise conditions (temperature, solvent choice) to achieve high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .
Biological Activity
Research into the biological activity of this compound indicates its potential as a therapeutic agent. Key areas of interest include:
1. Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the isoxazole ring is often associated with enhanced anticancer properties due to its ability to interact with specific cellular pathways.
The mechanisms underlying the biological activity of this compound may involve modulation of metabolic pathways through interaction with key enzymes or receptors in target cells. The unique structural characteristics allow for diverse interactions within biological systems.
Case Study 1: Isoxazole Derivatives
A study focused on a series of isoxazole derivatives revealed that certain modifications could significantly enhance AChE inhibitory potency. The most effective compounds were found to target both the catalytic and peripheral sites on AChE . This finding suggests that this compound may also exhibit similar dual-targeting capabilities.
Case Study 2: Anticancer Screening
In vitro assays conducted on various isoxazole derivatives have shown promising results in inhibiting the growth of cancer cell lines. These studies typically measure cell viability using assays like MTT or XTT, providing insights into the cytotoxic effects and potential therapeutic applications .
Summary Table of Biological Activities
| Activity Type | Potential Efficacy | Mechanism |
|---|---|---|
| Anticancer | Moderate | Inhibition of cell proliferation |
| Acetylcholinesterase Inhibition | High | Interaction with AChE active sites |
| Modulation of Metabolic Pathways | Unknown | Potential enzyme/receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
